1-(1H-benzimidazol-2-yl)-4-[4-(heptyloxy)-3,5-dimethoxyphenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[4-(HEPTYLOXY)-3,5-DIMETHOXYPHENYL]-3-METHYL-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that combines benzimidazole, pyrazolopyridine, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[4-(HEPTYLOXY)-3,5-DIMETHOXYPHENYL]-3-METHYL-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting with the preparation of the benzimidazole and pyrazolopyridine cores. These cores are then functionalized with the heptyloxy and dimethoxyphenyl groups through various organic reactions, such as alkylation and methoxylation. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[4-(HEPTYLOXY)-3,5-DIMETHOXYPHENYL]-3-METHYL-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[4-(HEPTYLOXY)-3,5-DIMETHOXYPHENYL]-3-METHYL-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[4-(HEPTYLOXY)-3,5-DIMETHOXYPHENYL]-3-METHYL-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-BENZYL-1H-BENZOIMIDAZOLE: A related compound with a benzimidazole core, used in similar research applications.
1-BENZOYL-1H-BENZIMIDAZOLE: Another benzimidazole derivative with different functional groups, offering unique properties.
2-(3,4-DIMETHOXY-BENZYL)-1H-BENZOIMIDAZOLE: A compound with similar structural features, used for comparative studies.
Uniqueness
1-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[4-(HEPTYLOXY)-3,5-DIMETHOXYPHENYL]-3-METHYL-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for studying diverse chemical reactions and exploring various scientific applications.
Properties
Molecular Formula |
C29H35N5O4 |
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Molecular Weight |
517.6 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-4-(4-heptoxy-3,5-dimethoxyphenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C29H35N5O4/c1-5-6-7-8-11-14-38-27-23(36-3)15-19(16-24(27)37-4)20-17-25(35)32-28-26(20)18(2)33-34(28)29-30-21-12-9-10-13-22(21)31-29/h9-10,12-13,15-16,20H,5-8,11,14,17H2,1-4H3,(H,30,31)(H,32,35) |
InChI Key |
CRYRHLNAJLEZHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1OC)C2CC(=O)NC3=C2C(=NN3C4=NC5=CC=CC=C5N4)C)OC |
Origin of Product |
United States |
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